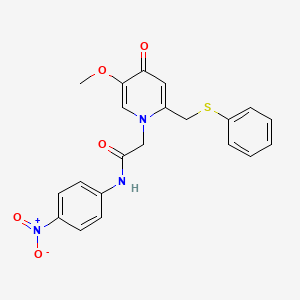
2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)-N-(4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C21H19N3O5S and its molecular weight is 425.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)-N-(4-nitrophenyl)acetamide, commonly referred to as compound 1 , is a pyridine derivative that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of compound 1, focusing on its pharmacological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of compound 1 is C21H19N3O5S with a molecular weight of approximately 425.5 g/mol . The compound features a pyridine ring, a methoxy group, and a nitrophenyl acetamide moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N3O5S |
| Molecular Weight | 425.5 g/mol |
| CAS Number | 941914-48-3 |
Synthesis
The synthesis of compound 1 typically involves several steps, including:
- Formation of the Pyridine Ring : A condensation reaction involving appropriate precursors such as aldehydes and amines.
- Methoxylation and Oxidation : Introduction of the methoxy and oxo groups using reagents like methanol and potassium permanganate.
- Attachment of the Phenylthio-Methyl Group : A nucleophilic substitution reaction where a thiol reacts with a halomethyl derivative.
These synthetic routes are crucial for obtaining pure and active forms of compound 1 for biological testing.
Anticancer Activity
Research has indicated that compound 1 exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, in assays involving HCT116 human colon cancer cells, compound 1 showed an IC50 value indicative of potent cytotoxic effects, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Properties
Compound 1 has also been studied for its anti-inflammatory effects. It is believed to inhibit specific inflammatory pathways, which could be beneficial in treating autoimmune diseases. Inhibition studies have shown that it can effectively reduce the activity of myeloperoxidase (MPO), an enzyme linked to inflammation .
The mechanism by which compound 1 exerts its biological effects may involve:
- Enzyme Inhibition : Targeting specific enzymes such as MPO can lead to reduced inflammatory responses.
- Cellular Proliferation Modulation : By interfering with signaling pathways involved in cell growth, compound 1 can induce apoptosis in cancer cells.
Case Studies
Several studies have evaluated the pharmacological potential of compound 1:
- Study on Anticancer Activity : A recent study reported that compound 1 significantly inhibited the proliferation of HCT116 cells with an IC50 value of 4.36 µM , showcasing its potency compared to standard chemotherapeutics like doxorubicin .
- Research on Anti-inflammatory Effects : Another investigation highlighted the ability of compound 1 to reduce MPO activity in lipopolysaccharide-stimulated human whole blood, indicating its potential use in treating inflammatory disorders .
Propriétés
IUPAC Name |
2-[5-methoxy-4-oxo-2-(phenylsulfanylmethyl)pyridin-1-yl]-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-29-20-12-23(13-21(26)22-15-7-9-16(10-8-15)24(27)28)17(11-19(20)25)14-30-18-5-3-2-4-6-18/h2-12H,13-14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVZALBDGGYBAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CSC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














